molecular formula C18H12BrNO3 B3664936 2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate

2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B3664936
M. Wt: 370.2 g/mol
InChI Key: BOHNLUCNIOLBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives have been shown to inhibit tyrosine kinases, DNA topoisomerases, and other key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context and application .

Comparison with Similar Compounds

2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate can be compared with other similar quinoline derivatives, such as:

    2-(4-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate: Similar structure but with a bromine atom at the para position.

    2-(3-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromophenyl)-2-oxoethyl quinoline-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

[2-(3-bromophenyl)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c19-14-6-3-5-13(10-14)17(21)11-23-18(22)16-9-8-12-4-1-2-7-15(12)20-16/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHNLUCNIOLBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.